molecular formula C10H10ClNO4 B2497649 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide CAS No. 486995-22-6

2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2497649
CAS No.: 486995-22-6
M. Wt: 243.64
InChI Key: PKTBFTZLCXEFDX-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

The study by Li et al. (2009) explored the regioselective synthesis of formylpyrido[2,1-b]benzoxazoles through the reaction of o-Acetaminophenols with Vilsmeier reagent, yielding unexpected compounds alongside known ones. The process was structurally characterized, offering insights into the synthesis techniques involving chlorination and nucleophilic cyclization, relevant to the manipulation of complex organic molecules, including 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide derivatives (Li, Du, Guo, & Chen, 2009).

Herbicide Activity and Environmental Interactions

Research on chloroacetamide herbicides provides insights into their metabolism, herbicidal activity, and environmental behavior, which can be relevant to understanding the broader applications of chloroacetamide derivatives. For example, studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlight the biotransformation processes these compounds undergo, which could influence the environmental and toxicological profile of related compounds like this compound (Coleman, Linderman, Hodgson, & Rose, 2000).

Biological Applications and Interactions

The permselective properties of electropolymerized guaiacol derivatives study by Milczarek and Ciszewski (2003) investigates the oxidative polymerization of guaiacol and its derivatives, including 4-chloro-2-methoxyphenol. This research could shed light on the bioanalytical applications of similar compounds, potentially extending to this compound for sensor development or biological interaction studies (Milczarek & Ciszewski, 2003).

Synthesis and Biological Activity

The synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents by Yar, Siddiqui, and Ali (2006) illustrate the potential of derivatives of this compound in developing new antimicrobial agents. Their research presents a method for generating compounds with specific biological activities, contributing to the field of medicinal chemistry (Yar, Siddiqui, & Ali, 2006).

Properties

IUPAC Name

2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTBFTZLCXEFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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